molecular formula C19H15ClN4O B2745274 1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895018-30-1

1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2745274
CAS RN: 895018-30-1
M. Wt: 350.81
InChI Key: CDLARUUTPMCRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . A plausible mechanism for the synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of 4-formyl-1,3-diphenyl-1H-pyrazol-5-yl-N,N-dimethyl formamidine with various amines .

Scientific Research Applications

Antimicrobial and Anticancer Applications

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer potentials. These derivatives exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated significant antimicrobial activity, indicating their potential as therapeutic agents against various microbial infections and cancer types (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Research by Harden, Quinn, and Scammells (1991) explored the affinity of pyrazolo[3,4-d]pyrimidine analogues for the A1 adenosine receptor. Their work highlighted the potential of these compounds in modulating adenosine receptor activities, which is critical for developing therapies for cardiovascular diseases and disorders involving the central nervous system (Harden, Quinn, & Scammells, 1991).

Antimicrobial Agents

El-ziaty et al. (2016) contributed to the development of antimicrobial agents through the synthesis of novel pyrazolopyranopyrimidinones and pyrazolopyranooxazinones. Their findings revealed that certain derivatives possess potent antimicrobial activity, showcasing the compound's utility in combating infectious diseases (El-ziaty et al., 2016).

Nonsteroidal Anti-inflammatory Applications

The research by Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to evaluate their anti-inflammatory properties. Among the synthesized compounds, some showed significant anti-inflammatory activity without ulcerogenic effects, indicating their potential as safer nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

Mechanism of Action

The compound “1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one” and its derivatives have been found to inhibit CDK2, a target for cancer treatment . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .

properties

IUPAC Name

1-(3-chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c1-13-5-7-14(8-6-13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-4-2-3-15(20)9-16/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLARUUTPMCRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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